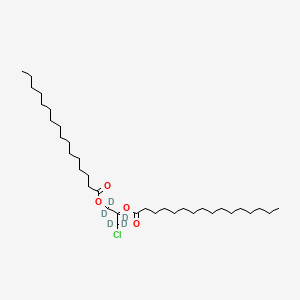

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5: is a synthetic compound that belongs to the family of fatty acid esters. It is a deuterated analog of rac 1,2-Bis-palmitoyl-3-chloropropanediol, where deuterium atoms replace some of the hydrogen atoms. This compound is primarily used in research settings, particularly in the fields of lipid biochemistry and toxicology .

Mechanism of Action

Target of Action

It is known to be a 3-monochloropropane-1,2-diol (3-mcpd) ester , which suggests that it may interact with biological targets in a similar manner to other 3-MCPD esters.

Mode of Action

It is a chlorinated derivative of palmitic acid with deuterium substituted on the chloropropane moiety . The chlorine is a good leaving group and can undergo substitution reactions .

Result of Action

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 has been found to induce renal tubular necrosis and a decrease in spermatids, but no gross pathological changes, in mice .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found as a contaminant in edible olive oils, with the lowest and highest concentrations in extra virgin and olive pomace oils, respectively . It has also been found in cottonseed and palm oils, as well as in shortening .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 involves the esterification of 3-chloropropane-1,2-diol with palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The deuterated version is synthesized similarly, with deuterated reagents .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: : rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Yields palmitic acid and 3-chloropropane-1,2-diol.

Scientific Research Applications

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is used in various scientific research applications, including:

Lipid Biochemistry: It serves as a standard for mass spectrometry calibration and quantitative analysis of lipid compounds.

Toxicology: Used to study the toxic effects of chloropropanediol esters in biological systems.

Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying chloropropanediol esters in food products.

Comparison with Similar Compounds

Similar Compounds

rac 1,2-Bis-palmitoyl-3-chloropropanediol: The non-deuterated analog.

3-Chloropropane-1,2-diol Dipalmitate: Another ester of 3-chloropropane-1,2-diol with palmitic acid.

Uniqueness: : rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry for distinguishing between different isotopic forms of compounds .

Properties

IUPAC Name |

(3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXVGSHNINWHB-YYRBTATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a deuterated compound used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of 2-chloro-1,3-propanediol (2-MCPD) fatty acid esters in food samples []. 2-MCPD esters are concerning contaminants found in refined oils, and accurate quantification is crucial due to their potential toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)